Benzofuran-5-ylmethanesulfonyl chloride
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Overview
Description
Benzofuran-5-ylmethanesulfonyl chloride is an organic compound with the molecular formula C8H5ClO3S. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. This compound is primarily used in organic synthesis as a sulfonylating agent, which introduces the sulfonyl group into other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzofuran-5-ylmethanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of benzofuran with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Benzofuran-5-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
Benzofuran-5-ylmethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into various molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of benzofuran-5-ylmethanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
- Benzofuran-5-sulfonyl chloride
- 1-benzofuran-5-sulfonyl chloride
- 5-Benzofuransulfonyl chloride
Comparison: Benzofuran-5-ylmethanesulfonyl chloride is unique due to its specific substitution pattern on the benzofuran ring, which can influence its reactivity and the types of products formed in chemical reactions. Compared to other similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in certain synthetic applications.
Biological Activity
Benzofuran-5-ylmethanesulfonyl chloride is a compound that falls within the broader category of benzofuran derivatives, which are known for their diverse biological activities. This article delves into the biological properties of this specific compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and anticancer activities, supported by various research findings and case studies.
Overview of Benzofuran Derivatives
Benzofuran derivatives are characterized by their fused benzene and furan rings. They exhibit a wide range of pharmacological properties, including:
- Antimicrobial Activity : Effective against various bacteria and fungi.
- Antitumor Activity : Inhibitory effects on cancer cell lines.
- Anti-inflammatory Effects : Reduction of inflammation in biological systems.
- Analgesic Properties : Pain relief capabilities.
These properties make benzofuran derivatives significant in drug development and therapeutic applications .
Antimicrobial Activity
Benzofuran derivatives have shown potent antimicrobial activity. For example, compounds derived from benzofuran have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.001 to 0.5 μg/mL against various pathogens .
A notable study identified that certain benzofuran derivatives exhibited profound antimycobacterial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells . The compound 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran was highlighted for its MIC of 3.12 μg/mL against M. tuberculosis H37Rv.
Antifungal Activity
This compound has also been explored for antifungal properties. Research indicated that benzofuran derivatives could inhibit the growth of fungal species such as Candida krusei and Aspergillus niger. Compounds like benzofuran-5-ol derivatives exhibited MIC levels between 1.6 to 12.5 μg/mL, showcasing their potential as antifungal agents .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory activity of benzofuran derivatives is significant in treating conditions characterized by inflammation. Studies have shown that these compounds can effectively reduce inflammatory markers in various biological models .
Anticancer Activity
Benzofuran derivatives have been recognized for their anticancer potential. For instance, a series of compounds derived from benzofuran were tested against human ovarian cancer cell lines, showing IC50 values as low as 11 μM . Another study reported that certain substituted benzofurans exhibited inhibition rates exceeding 70% against multiple cancer cell lines, including leukemia and melanoma .
Case Studies and Research Findings
Study | Compound Tested | Biological Activity | Findings |
---|---|---|---|
Yempala et al. (2014) | 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | Antimycobacterial | MIC = 3.12 μg/mL against M. tuberculosis H37Rv |
Manna and Agrawal (2019) | Indophenazine derivatives of benzofuran | Antibacterial | MIC < 10 μg/mL against E. coli, P. aeruginosa, S. aureus |
Gundogdu-Karaburun et al. (2015) | Benzofuran-5-ol derivatives | Antifungal | MIC = 1.6 - 12.5 μg/mL against various fungi |
Research on anticancer activity | Various substituted benzofurans | Anticancer | IC50 values as low as 11 μM against ovarian cancer cell lines |
Properties
Molecular Formula |
C9H7ClO3S |
---|---|
Molecular Weight |
230.67 g/mol |
IUPAC Name |
1-benzofuran-5-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H7ClO3S/c10-14(11,12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2 |
InChI Key |
OLPKQJUUHGDWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CS(=O)(=O)Cl |
Origin of Product |
United States |
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